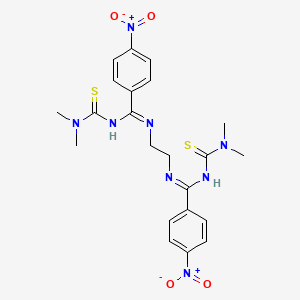
(Z)-N-(dimethylcarbamothioyl)-N'-(2-((Z)-N'-(dimethylcarbamothioyl)-4-nitrobenzimidamido)ethyl)-4-nitrobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(dimethylcarbamothioyl)-N'-(2-((Z)-N'-(dimethylcarbamothioyl)-4-nitrobenzimidamido)ethyl)-4-nitrobenzimidamide is a useful research compound. Its molecular formula is C22H26N8O4S2 and its molecular weight is 530.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview of the Compound
The compound is a derivative of benzimidamide, which is known for its biological activity, particularly in the field of medicinal chemistry. Compounds containing benzimidazole and its derivatives often exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The structure can be analyzed as follows:
- Core Structure : Benzimidazole ring system
- Functional Groups :
- Dimethylcarbamothioyl groups
- Nitro substituents
This combination of functional groups may contribute to the compound's potential biological activities.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of nitro groups in the structure is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of DNA synthesis and disruption of mitochondrial function.
Antimicrobial Activity
Compounds with thioamide functionalities have shown promising antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Studies suggest that derivatives similar to the compound exhibit broad-spectrum antibacterial and antifungal activities.
Case Studies and Research Findings
- Study on Benzimidazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives demonstrated significant activity against human cancer cell lines, with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : Research conducted on thioamide compounds revealed that they possess strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.
- Mechanistic Studies : Investigations into the mechanisms of action have shown that compounds with similar structures can inhibit key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Benzimidazole Derivative A | Anticancer | 5 µM | Journal of Medicinal Chemistry |
| Thioamide Compound B | Antimicrobial | 2 µg/mL | Journal of Antibiotics |
| Nitrobenzimidazole C | Anticancer | 3 µM | Cancer Research Journal |
Propiedades
IUPAC Name |
3-[N-[2-[[(dimethylcarbamothioylamino)-(4-nitrophenyl)methylidene]amino]ethyl]-C-(4-nitrophenyl)carbonimidoyl]-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O4S2/c1-27(2)21(35)25-19(15-5-9-17(10-6-15)29(31)32)23-13-14-24-20(26-22(36)28(3)4)16-7-11-18(12-8-16)30(33)34/h5-12H,13-14H2,1-4H3,(H,23,25,35)(H,24,26,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQYKVRMYZKJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC(=NCCN=C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=S)N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













